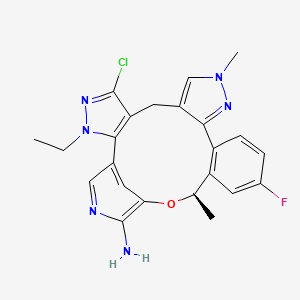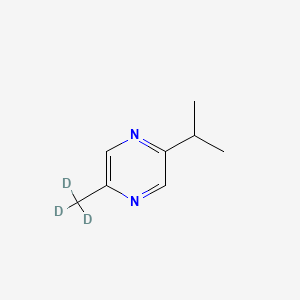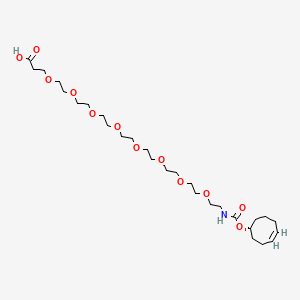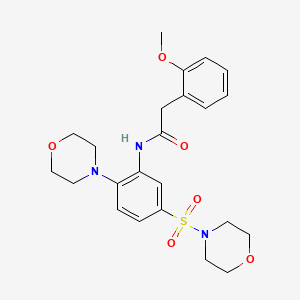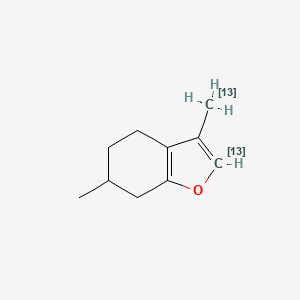
Menthofuran-13C2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Menthofuran-13C2 is a labeled isotope of menthofuran, an aromatic organic compound found in various essential oils, including those of peppermint and pennyroyal . This compound is particularly significant in scientific research due to its unique properties and applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of menthofuran-13C2 typically involves the epoxidation of isopulegol to form isopulegol epoxide, followed by oxidation to form isopulegone epoxide, which is then cyclodehydrated to produce menthofuran . This process is advantageous due to its use of relatively inexpensive and readily available isopulegol as the starting material .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, making it suitable for various research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Menthofuran-13C2 undergoes several types of chemical reactions, including:
Oxidation: Menthofuran can be oxidized to form various products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert menthofuran into different derivatives, useful in various applications.
Substitution: Menthofuran can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine and dimethyl sulfoxide, and reducing agents such as hydrogen gas and metal catalysts . The conditions for these reactions vary, but they generally require controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various derivatives of menthofuran, which have applications in different fields, including pharmaceuticals and fragrance industries .
Scientific Research Applications
Menthofuran-13C2 has a wide range of scientific research applications:
Mechanism of Action
Menthofuran-13C2 exerts its effects through various mechanisms:
Analgesic and Anti-irritation Mechanisms: It modulates the TRPM8 ion channel, which is involved in sensing cold temperatures.
Gastroprotective Activity: Menthofuran has been shown to have gastroprotective effects, likely mediated by antioxidant mechanisms and the reduction of gastric juice acidity.
Comparison with Similar Compounds
Similar Compounds
Menthol: An analgesic and TRPM8 modulator, similar to menthofuran.
Pulegone: A precursor to menthofuran, used in the synthesis of various derivatives.
Isopulegol: A starting material in the synthesis of menthofuran.
Uniqueness
Menthofuran-13C2 is unique due to its stable isotope labeling, which makes it particularly useful in quantitative studies and as a tracer in various research applications . Its ability to modulate the TRPM8 ion channel also sets it apart from other similar compounds .
Properties
Molecular Formula |
C10H14O |
|---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
6-methyl-3-(113C)methyl-4,5,6,7-tetrahydro-1-benzofuran |
InChI |
InChI=1S/C10H14O/c1-7-3-4-9-8(2)6-11-10(9)5-7/h6-7H,3-5H2,1-2H3/i2+1,6+1 |
InChI Key |
YGWKXXYGDYYFJU-PYASWXJZSA-N |
Isomeric SMILES |
CC1CCC2=C(C1)O[13CH]=C2[13CH3] |
Canonical SMILES |
CC1CCC2=C(C1)OC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12377326.png)

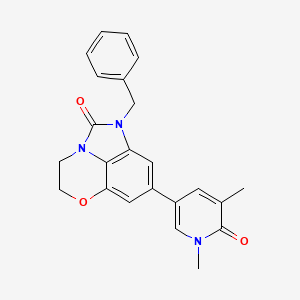

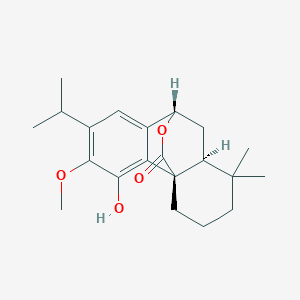
![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-(2-fluoroethyl)urea](/img/structure/B12377405.png)
![2-(Dimethylamino)-2-[2-(4-heptoxyphenyl)ethyl]propane-1,3-diol;hydrochloride](/img/structure/B12377407.png)

